
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate is an organic compound that belongs to the class of phenoxyalkyl carbonates. This compound is characterized by the presence of a phenoxy group attached to a pentenyl chain, which is further linked to a carbonate group. The tert-butyl and methyl substituents on the phenoxy ring contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate can be achieved through a multi-step process:
Formation of the Phenoxy Intermediate: The starting material, 2-tert-butyl-4-methylphenol, is reacted with an appropriate alkyl halide under basic conditions to form the phenoxy intermediate.
Alkylation: The phenoxy intermediate is then subjected to alkylation with 5-bromo-1-pentene in the presence of a strong base such as potassium carbonate to yield 5-(2-tert-butyl-4-methylphenoxy)pent-1-ene.
Carbonation: The final step involves the reaction of 5-(2-tert-butyl-4-methylphenoxy)pent-1-ene with phosgene or a suitable carbonate source to form the desired carbonate ester.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carbonate group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonate group, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Esters or ethers.
Aplicaciones Científicas De Investigación
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable carbonate esters.
Industry: Utilized in the production of specialty chemicals and polymers.
Mecanismo De Acción
The mechanism of action of 5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. The carbonate group can undergo hydrolysis, releasing active intermediates that exert their effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyl-4-methoxyphenol: Similar structure but with a methoxy group instead of a carbonate group.
5-(2-tert-Butyl-4-methylphenoxy)pent-1-ene: Lacks the carbonate group, making it less reactive in certain chemical reactions.
tert-Butyl 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate: Contains a boronate ester group, offering different reactivity and applications.
Uniqueness
5-(2-tert-Butyl-4-methylphenoxy)pent-1-en-3-yl carbonate is unique due to the presence of both the phenoxy and carbonate groups, which provide a combination of stability and reactivity. This makes it a versatile compound for various synthetic and industrial applications.
Propiedades
Número CAS |
92836-27-6 |
|---|---|
Fórmula molecular |
C17H23O4- |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
5-(2-tert-butyl-4-methylphenoxy)pent-1-en-3-yl carbonate |
InChI |
InChI=1S/C17H24O4/c1-6-13(21-16(18)19)9-10-20-15-8-7-12(2)11-14(15)17(3,4)5/h6-8,11,13H,1,9-10H2,2-5H3,(H,18,19)/p-1 |
Clave InChI |
LWOYSLRVDMVAMK-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)OCCC(C=C)OC(=O)[O-])C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-Acetylphenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14369927.png)
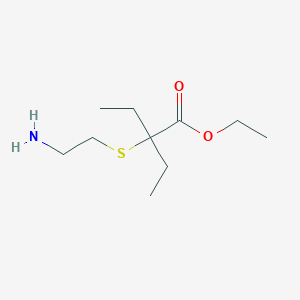
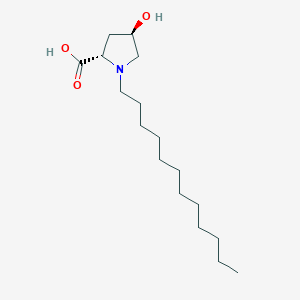

![2-Propenoic acid, 2-[2-(2-phenoxyethoxy)ethoxy]ethyl ester](/img/structure/B14369939.png)
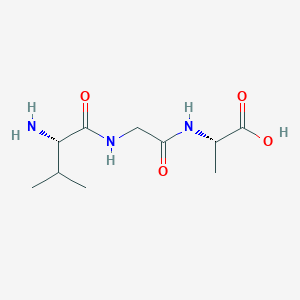

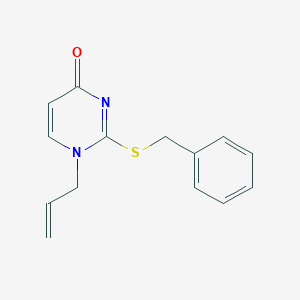
![Benzene, 1-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-2,4-dimethoxy-](/img/structure/B14369957.png)

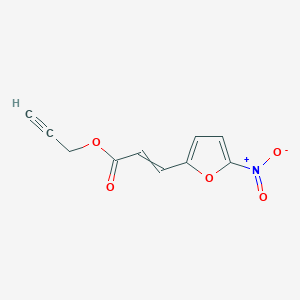

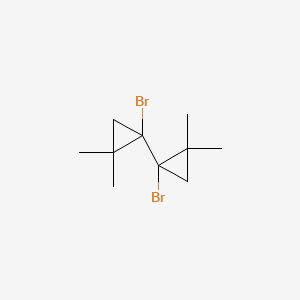
![N-[(2-amino-1-phenylethylidene)amino]-2,4-dinitroaniline](/img/structure/B14370003.png)
